molecular formula C21H23N3O2S B2490269 N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine CAS No. 478247-35-7

N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine

Cat. No.: B2490269
CAS No.: 478247-35-7
M. Wt: 381.49
InChI Key: RXAQMQYOIAFNIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, where the intermediate compound reacts with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.

    N,N-Diethylation: The final step involves the alkylation of the amine group with diethyl sulfate or a similar alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various biological targets can help elucidate the mechanisms of certain biological processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The phenyl and pyrimidine rings may facilitate binding to hydrophobic pockets in target molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-phenyl-4-pyrimidinamine: Lacks the sulfonyl group, which may reduce its reactivity and binding affinity.

    N,N-diethyl-5-[(4-chlorophenyl)sulfonyl]-2-phenyl-4-pyrimidinamine: Contains a chlorine atom, which can alter its electronic properties and reactivity.

    N,N-diethyl-5-[(4-methoxyphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine: The methoxy group can influence its solubility and interaction with biological targets.

Uniqueness

N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine is unique due to the presence of the methylphenyl sulfonyl group, which enhances its reactivity and potential for forming strong interactions with biological targets. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N,N-diethyl-5-(4-methylphenyl)sulfonyl-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-4-24(5-2)21-19(27(25,26)18-13-11-16(3)12-14-18)15-22-20(23-21)17-9-7-6-8-10-17/h6-15H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAQMQYOIAFNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC=C1S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.